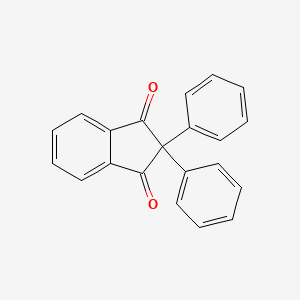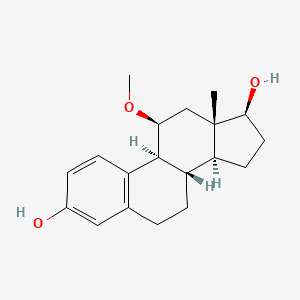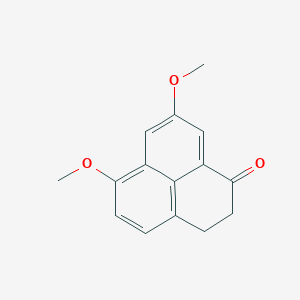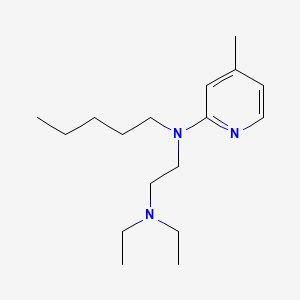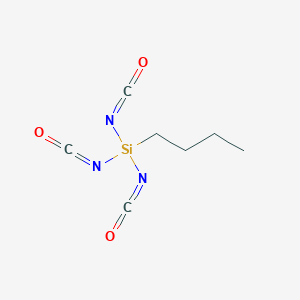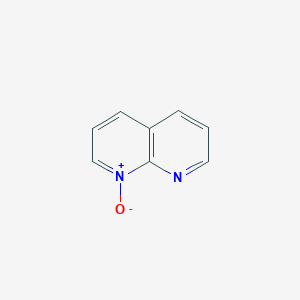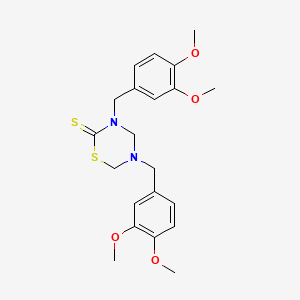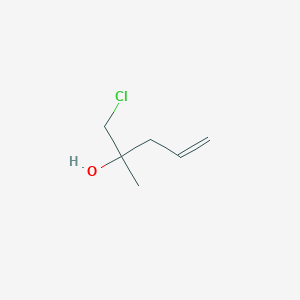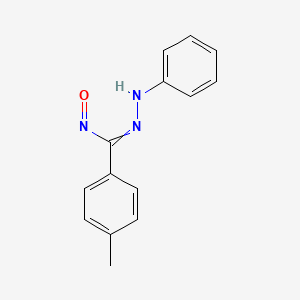
4-Methyl-N-oxo-N'-phenylbenzene-1-carbohydrazonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-N-oxo-N’-phenylbenzene-1-carbohydrazonamide is an organic compound with a complex structure that includes both aromatic and hydrazonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-oxo-N’-phenylbenzene-1-carbohydrazonamide typically involves the amidation reaction of isobutyryl acetate and aniline. This reaction can be carried out in the absence of a catalyst or with a trace amount of an organic base catalyst. The reaction conditions are designed to be efficient and environmentally friendly, avoiding the use of volatile toxic organic solvents .
Industrial Production Methods
The industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the recovery and reuse of raw materials, ensuring high purity and yield of the target product. The method is designed to be green, safe, and cost-effective, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-N-oxo-N’-phenylbenzene-1-carbohydrazonamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the type of reaction and the conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction may yield a more reduced form .
Scientific Research Applications
4-Methyl-N-oxo-N’-phenylbenzene-1-carbohydrazonamide has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for more complex molecules.
Medicine: The compound is being investigated for its potential therapeutic properties, including its use as a drug candidate.
Industry: It is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism by which 4-Methyl-N-oxo-N’-phenylbenzene-1-carbohydrazonamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-N-(1-Methyl-2-Oxo-2-Piperidin-1-Yl-Ethyl)-Benzenesulfonamide
- 4-Methyl-N-(2-Oxo-2-Phenyl-1-Phenylamino-Ethyl)-Benzamide
- 4-Methyl-N-(4-Oxo-4-Phenylbutyl)benzenesulfonamide
Uniqueness
4-Methyl-N-oxo-N’-phenylbenzene-1-carbohydrazonamide is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
24621-45-2 |
|---|---|
Molecular Formula |
C14H13N3O |
Molecular Weight |
239.27 g/mol |
IUPAC Name |
N'-anilino-4-methyl-N-oxobenzenecarboximidamide |
InChI |
InChI=1S/C14H13N3O/c1-11-7-9-12(10-8-11)14(17-18)16-15-13-5-3-2-4-6-13/h2-10,15H,1H3 |
InChI Key |
GJMQHPTZEHRMGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NNC2=CC=CC=C2)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


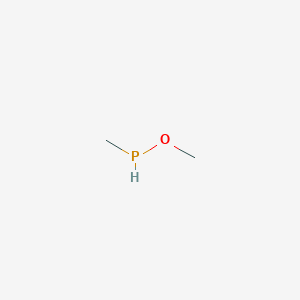
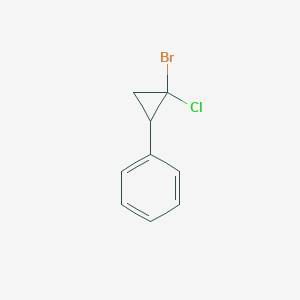
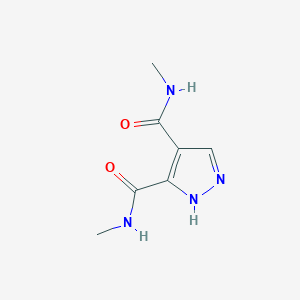
![5a,7a-Dimethyl-8-(6-methylheptan-2-yl)-2,4,5,5a,5b,6,7,7a,8,9,10,10a,10b,11-tetradecahydrocyclopenta[5,6]naphtho[2,1-c]azepine-3,12-dione](/img/structure/B14701485.png)
